molecular formula C16H12N4O3S2 B2372235 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide CAS No. 1798525-96-8

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide

Cat. No.: B2372235
CAS No.: 1798525-96-8
M. Wt: 372.42
InChI Key: LYHLERUSZCAFJA-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of benzo[d]oxazole, oxadiazole, and thiophene moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product.

  • Synthetic Routes:
    • The synthesis begins with the preparation of benzo[d]oxazole-2-thiol, which is then reacted with an appropriate acylating agent to form the benzo[d]oxazol-2-ylthio intermediate.
    • The next step involves the introduction of the oxadiazole moiety through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids.
    • Finally, the thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
  • Reaction Conditions:
    • The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
    • Common solvents used include dichloromethane, dimethylformamide, and ethanol, depending on the specific reaction step.
  • Industrial Production Methods:
    • Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs.
    • Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process.

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide undergoes various types of chemical reactions, which can be categorized as follows:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole rings, leading to the formation of sulfoxides and sulfone derivatives.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction:
    • Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.
    • Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
  • Substitution:
    • The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d]oxazole ring.
    • Reagents such as alkyl halides and aryl halides are commonly employed in these reactions.
  • Major Products:
    • The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzo[d]oxazole derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c1-9-17-15(23-20-9)14-11(6-7-24-14)18-13(21)8-25-16-19-10-4-2-3-5-12(10)22-16/h2-7H,8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLERUSZCAFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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